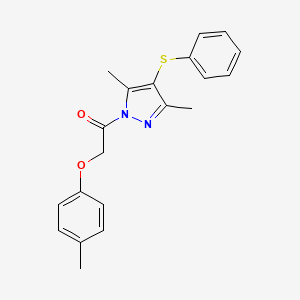

1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique molecular structure, which consists of a pyrazole ring substituted with methyl and phenylthio groups, and an ethanone moiety linked to a p-tolyloxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone can be synthesized through multi-step organic reactions. One common synthetic route involves:

Formation of Pyrazole Core: : The starting materials, 3,5-dimethyl-4-chloro-1H-pyrazole, and thiophenol, undergo a nucleophilic substitution reaction to form 3,5-dimethyl-4-(phenylthio)-1H-pyrazole. This step usually requires a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Coupling with Ethanone Derivative: : The intermediate product is then coupled with 2-(p-tolyloxy)acetyl chloride in the presence of a base such as triethylamine in an anhydrous solvent, typically dichloromethane (DCM). This acylation reaction forms the desired compound, this compound.

Industrial Production Methods

The industrial production of this compound may involve optimization of the laboratory-scale synthetic route to accommodate large-scale manufacturing. This includes:

Use of automated reactors to ensure precise temperature and pressure control.

Implementation of continuous flow chemistry to increase reaction efficiency and product yield.

Utilization of greener solvents and catalysts to minimize environmental impact.

Análisis De Reacciones Químicas

1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone exhibits various chemical reactions, including:

Oxidation: : The phenylthio group can undergo oxidation to form sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : The p-tolyloxy group can be substituted with other nucleophiles under basic conditions, forming a range of functionalized derivatives.

Aplicaciones Científicas De Investigación

1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone finds applications across various fields:

Chemistry: : As an intermediate for synthesizing complex molecules and as a reagent in organic synthesis.

Biology: : As a tool for studying enzyme interactions and protein-ligand binding.

Medicine: : Potentially as a lead compound for developing drugs targeting specific diseases, such as anti-inflammatory and anticancer agents.

Industry: : As a component in the formulation of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone exerts its effects involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: : The compound can act as an inhibitor of enzymes such as kinases or proteases, modulating their activity and affecting cellular processes.

Receptor Binding: : It may bind to receptors on cell surfaces or within cells, altering signal transduction pathways and physiological responses.

Comparación Con Compuestos Similares

When comparing 1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone with similar compounds, several key differences highlight its uniqueness:

Structural Variations: : The presence of the phenylthio group and the specific arrangement of functional groups distinguish it from other pyrazole derivatives.

Reactivity: : Its chemical reactivity differs due to the unique electronic and steric effects of its substituents.

List of Similar Compounds

1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(methoxy)ethanone

1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-phenoxy)ethanone

1-(3,5-Dimethyl-4-(methylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone

This covers the essential aspects of this compound

Actividad Biológica

1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone is a synthetic organic compound belonging to the pyrazole derivatives class. Pyrazoles are noted for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H18N2OS

- CAS Number : 303127-12-0

Synthesis Methodology

The synthesis typically involves the reaction of 3,5-dimethyl-4-(phenylthio)-1H-pyrazole with p-tolylmethanone under optimized conditions. Common solvents include dichloromethane or toluene, and catalysts like Lewis acids may be employed to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. The biological evaluation of similar compounds has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, compounds related to this pyrazole structure demonstrated zones of inhibition ranging from 8 mm to 15 mm at a concentration of 1 mg/mL .

Anticancer Potential

Pyrazole derivatives have been extensively researched for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or modulation of signaling pathways associated with cancer cell proliferation. Preliminary results suggest that the compound may interact with molecular targets such as kinases or transcription factors involved in tumor growth regulation .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound could inhibit enzymes critical for cellular processes.

- Receptor Modulation : It may interact with various receptors, altering their signaling pathways.

- DNA Interaction : Potential interference with DNA replication or repair mechanisms could also be a pathway for its biological effects .

Case Study: Antimicrobial Activity Assessment

A systematic assessment was conducted to evaluate the antimicrobial efficacy of several pyrazole derivatives, including compounds structurally similar to this compound. The results indicated that certain derivatives exhibited notable antibacterial activity:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 14 | Escherichia coli |

| Compound B | 15 | Staphylococcus aureus |

| Compound C | 12 | Bacillus subtilis |

This data highlights the potential of these compounds in developing new antimicrobial agents .

Case Study: Anticancer Evaluation

In another study focusing on anticancer activity, derivatives were tested against various cancer cell lines. The results suggested that certain modifications on the pyrazole ring enhanced cytotoxicity towards specific cancer types. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 0.03 | MCF-7 (Breast Cancer) |

| Compound E | 0.05 | HeLa (Cervical Cancer) |

These findings underscore the importance of structural modifications in enhancing biological activity .

Propiedades

IUPAC Name |

1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-2-(4-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-14-9-11-17(12-10-14)24-13-19(23)22-16(3)20(15(2)21-22)25-18-7-5-4-6-8-18/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPDVFMIIHMDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.